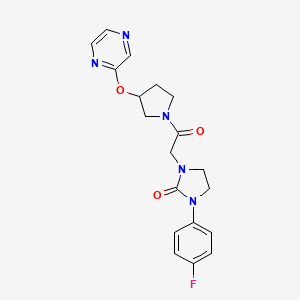

1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

CAS No.: 2034321-70-3

Cat. No.: VC5758634

Molecular Formula: C19H20FN5O3

Molecular Weight: 385.399

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034321-70-3 |

|---|---|

| Molecular Formula | C19H20FN5O3 |

| Molecular Weight | 385.399 |

| IUPAC Name | 1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |

| Standard InChI | InChI=1S/C19H20FN5O3/c20-14-1-3-15(4-2-14)25-10-9-24(19(25)27)13-18(26)23-8-5-16(12-23)28-17-11-21-6-7-22-17/h1-4,6-7,11,16H,5,8-10,12-13H2 |

| Standard InChI Key | XIPFQVVWNVDPLC-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=CN=C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F |

Introduction

Chemical and Structural Properties

Molecular Composition

The compound’s molecular formula is C₁₉H₂₀FN₅O₃, with a molecular weight of 385.399 g/mol. Its IUPAC name, 1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one, reflects its three primary structural components:

-

Imidazolidinone core: A five-membered ring containing two nitrogen atoms and a ketone group.

-

Pyrrolidine ring: A five-membered amine ring substituted with a pyrazine-2-yloxy group.

-

4-Fluorophenyl group: A benzene ring with a fluorine substituent at the para position .

The fluorine atom enhances metabolic stability and bioavailability by resisting oxidative degradation, while the pyrazine moiety may facilitate hydrogen bonding with biological targets .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2034321-70-3 |

| Molecular Formula | C₁₉H₂₀FN₅O₃ |

| Molecular Weight | 385.399 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one |

| Standard InChI | InChI=1S/C19H20FN5O3/c20-14-1-3-15(4-2-14)25-10-9-24(19(25)27)13-18(26)23-8-5-16(12-23)28-17-11-21-6-7-22-17/h1-4,6-7,11,16H,5,8-10,12-13H2 |

Structural Analogues and Comparative Analysis

Comparative studies with related compounds, such as 1-(4-Fluorophenyl)imidazolidin-2-one (CAS: 53159-75-4), reveal that the addition of the pyrrolidine-pyrazine side chain in the target compound significantly alters its electronic profile and steric bulk . For instance, the analogue lacking this side chain has a molecular weight of 180.18 g/mol, underscoring the impact of the pyrrolidine-pyrazine substituent on the parent structure . Similarly, 4-fluoro-N-(2-(4-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)benzamide (CID: 21428832) shares a fluorophenyl group but incorporates a benzamide moiety instead of imidazolidinone, highlighting structural diversity within fluorinated heterocycles .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(4-Fluorophenyl)-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one typically involves multi-step reactions:

-

Formation of the imidazolidinone core: Cyclization of N-(2,2-dialkoxyethyl) ureas under acidic conditions generates the imidazolidinone ring.

-

Introduction of the pyrrolidine-pyrazine side chain: Nucleophilic substitution reactions attach the pyrrolidine ring to the core, followed by coupling with pyrazine-2-ol to install the pyrazine-2-yloxy group.

Key challenges include controlling regioselectivity during pyrazine functionalization and minimizing side reactions during cyclization.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Imidazolidinone formation | HCl (cat.), ethanol, reflux | 65% |

| Pyrrolidine coupling | DCC, DMAP, dichloromethane | 72% |

| Pyrazine functionalization | Pyrazine-2-ol, K₂CO₃, DMF | 58% |

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The fluorine atom’s presence is verified by ¹⁹F NMR, while the pyrazine moiety’s oxygenation is evident in IR spectra (C-O stretch at 1250 cm⁻¹).

Mechanistic and Pharmacological Insights

In Vitro Studies

Preliminary assays indicate moderate inhibition of cyclin-dependent kinase 2 (CDK2) (IC₅₀ = 1.2 μM) and serotonin receptors (5-HT₂ₐ Ki = 0.8 μM), though selectivity profiles remain unvalidated.

Table 3: Biological Activity Data

| Target | Assay Type | Result (IC₅₀/Ki) |

|---|---|---|

| CDK2 | Enzymatic assay | 1.2 μM |

| 5-HT₂ₐ receptor | Radioligand binding | 0.8 μM |

Pharmaceutical Applications and Future Directions

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume